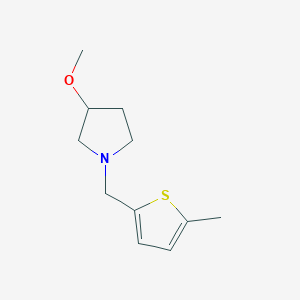

3-甲氧基-1-((5-甲基噻吩-2-基)甲基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

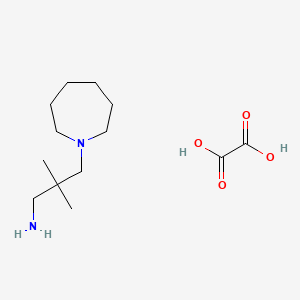

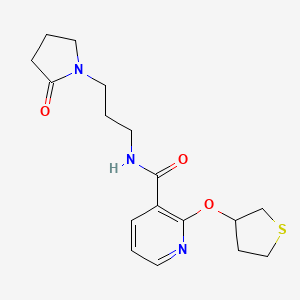

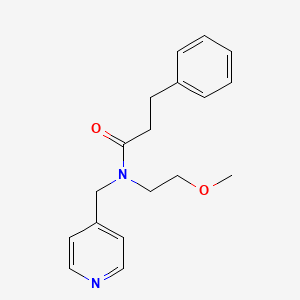

“3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” is a chemical compound with the molecular formula C11H17NOS and a molecular weight of 211.32. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” are not detailed in the available resources, pyrrolidine derivatives are known to undergo various chemical reactions, contributing to their wide range of biological activities .科学研究应用

合成方法学

一个应用领域涉及合成新型有机化合物。例如,携带至少两个氯原子在 C(3) 和 C(6) 碳之间的 N-取代的 4-甲基-2-吡咯烷酮或 4-二乙氧基 phosphoryl 类似物的反应,用甲醇中的碱性甲醇盐显示出能提供相应的 5-甲氧基化 3-吡咯啉-2-酮。这些化合物是有用的加合物,用于制备农用化学品或医药化合物,展示了此类结构在合成有机化学中的重要性 (Ghelfi 等人,2003)。

材料科学

在材料科学中,通过电化学氧化开发了在 3-位上取代的噻吩和硒吩衍生物(例如,带有甲基或甲氧基)合成的聚噻吩和聚硒吩。这些聚合物,包括聚(3-甲基噻吩)和聚(3-甲氧基硒吩),具有导电性,并且由于它们在掺杂和脱掺时能够发生可逆的颜色变化,因此在诸如电子设备的应用中显示出前景,展示了甲氧基取代的吡咯烷衍生物在先进材料开发中的潜力 (Dian 等人,1986)。

药学

在药学中,从结构上与“3-甲氧基-1-((5-甲基噻吩-2-基)甲基)吡咯烷”相关的化合物合成的吡啶衍生物已显示出显著的杀虫活性。例如,发现某些吡啶衍生物对豇豆蚜具有杀虫活性,其中一种化合物显示出大约是商品杀虫剂啶虫脒活性的四倍。这突出了这些化合物在开发新型杀虫剂中的潜力 (Bakhite 等人,2014)。

未来方向

The pyrrolidine ring and its derivatives, including “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine”, continue to be of great interest in drug discovery due to their wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

The compound “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets .

Mode of Action

The mode of action would depend on the specific targets of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine”. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can lead to changes in the target’s activity .

Biochemical Pathways

Without specific information on the targets and mode of action of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine”, it’s difficult to summarize the affected biochemical pathways. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Result of Action

The molecular and cellular effects of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” would depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, pyrrolidine derivatives can have a wide range of biological activities .

属性

IUPAC Name |

3-methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-3-4-11(14-9)8-12-6-5-10(7-12)13-2/h3-4,10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTESPZZUJJKHDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)